Mobocertinib

Beschreibung

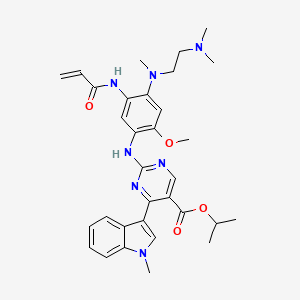

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRSNUQCUDCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336749 | |

| Record name | Mobocertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1847461-43-1 | |

| Record name | Mobocertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mobocertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mobocertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBOCERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Mobocertinib (TAK-788): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobocertinib (TAK-788) is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) historically resistant to conventional EGFR TKIs. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Discovery and Design

The discovery of this compound was a result of a deliberate, structure-guided drug design campaign aimed at developing a potent and selective inhibitor of EGFR exon 20 insertion mutations while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] The design strategy built upon the existing knowledge of irreversible EGFR TKIs, such as osimertinib.[2]

The key innovation in the molecular architecture of this compound is the introduction of an isopropyl ester group at the C5 position of the pyrimidine ring.[2] This modification allows the molecule to exploit a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, thereby achieving selectivity over WT EGFR.[3] Like other irreversible TKIs, this compound features an acrylamide "warhead" that forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity.[4]

Synthesis of this compound (TAK-788)

The synthesis of this compound is a multi-step process starting from isopropyl 2,4-dichloropyrimidine-5-carboxylate.[5][6][7] The general synthetic scheme is outlined below.

Detailed Synthesis Protocol

Step 1: Friedel-Crafts Arylation

-

Reactants: Isopropyl 2,4-dichloropyrimidine-5-carboxylate and 1-methylindole.[5]

-

Catalyst: A Lewis acid, such as aluminum chloride.[7]

-

Solvent: An organic solvent.[7]

-

Procedure: The reactants are condensed in the presence of the Lewis acid catalyst to yield the 5-(1-methyl-1H-indol-3-yl)pyrimidine intermediate.[7]

Step 2: First Nucleophilic Aromatic Substitution (SNAr)

-

Reactants: The intermediate from Step 1 and 4-fluoro-2-methoxy-5-nitroaniline.[5]

-

Procedure: The 2-chloro group on the pyrimidine ring is displaced by the aniline derivative to form the 2-anilino intermediate.[5]

Step 3: Second Nucleophilic Aromatic Substitution (SNAr)

-

Reactants: The intermediate from Step 2 and N,N,N'-trimethylethylenediamine.[5]

-

Base: A base such as sodium or potassium carbonate.[7]

-

Solvent: An organic solvent.[7]

-

Procedure: The fluoro group on the aniline ring is substituted with the amine to yield the corresponding tertiary amine intermediate.[5]

Step 4: Nitro Group Reduction

-

Reactant: The nitro-containing intermediate from Step 3.

-

Reducing Agent: Typically a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[8]

-

Procedure: The nitro group is reduced to an amine, yielding the key aniline intermediate.[8]

Step 5: Acrylamide Formation

-

Reactants: The aniline intermediate from Step 4 and acrylic acid.[7]

-

Coupling Agents: A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as Hünig's base (DIPEA).[7]

-

Solvent: A solvent like dichloromethane (DCM).[7]

-

Procedure: The aniline is acylated with acrylic acid to form the final this compound molecule. The product can be purified by preparative thin-layer chromatography (TLC).[7]

Mechanism of Action

This compound is an irreversible inhibitor of EGFR.[4] It specifically targets the ATP-binding site of the EGFR kinase domain. The acrylamide group of this compound forms a covalent bond with the cysteine 797 residue within this site, leading to a sustained and irreversible inhibition of the kinase activity.[4] This covalent binding mechanism contributes to its high potency and prolonged duration of action.

This compound exhibits selectivity for EGFR harboring exon 20 insertion mutations over wild-type EGFR.[9] This selectivity is crucial for its therapeutic window, as inhibition of WT EGFR is associated with dose-limiting toxicities such as rash and diarrhea.[10]

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against a panel of cell lines expressing various EGFR exon 20 insertion mutations.

| EGFR Status | Cell Line | IC50 (nM) |

| Exon 20 Insertions | ||

| V769_D770insASV | Ba/F3 | 11 |

| D770_N771insSVD | Ba/F3 | 4.3 - 22.5 |

| N771_H773dupNPH | Ba/F3 | 18.1 |

| A763_Y764insFQEA | Ba/F3 | 11.8 |

| D770insNPG | Ba/F3 | 4.3 |

| Wild-Type EGFR | A431 | 34.5 |

| Common Mutations | ||

| Exon 19 Deletion | HCC827 | 2.7 - 3.3 |

| L858R | Ba/F3 | 2.7 - 3.3 |

| Resistance Mutation | ||

| T790M | Ba/F3 | 6.3 - 21.3 |

Data compiled from multiple sources.[4][5][11]

In Vivo Activity

In preclinical xenograft models, orally administered this compound demonstrated significant anti-tumor activity. In a Ba/F3 xenograft model with the ASV insertion, daily oral administration of this compound led to tumor regression at well-tolerated doses.[5]

Clinical Efficacy

The efficacy of this compound was evaluated in a Phase 1/2 clinical trial (NCT02716116) in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received prior platinum-based chemotherapy.[1]

| Clinical Endpoint | Value |

| Overall Response Rate (ORR) | 28% |

| Disease Control Rate (DCR) | 78% |

| Median Duration of Response (DoR) | 17.5 months |

| Median Progression-Free Survival (PFS) | 7.3 months |

| Median Overall Survival (OS) | 24.0 months |

Data from the platinum-pretreated patient cohort.[1]

Pharmacokinetics

| Parameter | Value |

| Bioavailability | 36.7% |

| Time to Maximum Concentration (Tmax) | ~4-5 hours |

| Metabolism | Primarily by CYP3A enzymes |

| Active Metabolites | AP32960 and AP32914 |

| Elimination | Primarily through feces (76%) |

| Half-life | ~18 hours |

Data compiled from multiple sources.[12][13]

Key Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Plate cells (e.g., Ba/F3 or NSCLC cell lines) in 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or control compounds.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader (e.g., a luminometer).

-

Data Analysis: Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Western Blotting for EGFR Phosphorylation

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2 hours). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Phospho-EGFR (e.g., Tyr1068): 1:1000

-

Total EGFR: 1:1000

-

β-actin (loading control): 1:1000

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Patient-Derived Xenograft (PDX) Model

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation:

-

Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations.

-

Surgically implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.

-

Efficacy Evaluation: Measure tumor volume regularly to assess the anti-tumor efficacy of this compound. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound represents a significant advancement in the treatment of NSCLC driven by EGFR exon 20 insertion mutations. Its discovery through a rational, structure-based design approach highlights the power of medicinal chemistry in addressing previously intractable oncogenic drivers. The preclinical and clinical data demonstrate its potent and selective activity, leading to meaningful clinical benefits for patients. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound's development, offering a valuable resource for the scientific community.

References

- 1. Treatment Outcomes and Safety of this compound in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of this compound in healthy volunteers and patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 7. Discovery, Development, Inventions, and Patent Trends on this compound Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and Excretion of [14C]this compound, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Selectivity Profile of Mobocertinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of mobocertinib (formerly TAK-788), an oral, irreversible tyrosine kinase inhibitor (TKI). This compound was specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a class of alterations historically associated with resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC). This document details the quantitative inhibition data, experimental methodologies for key assays, and the signaling pathways affected by this compound.

Mechanism of Action

This compound is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR kinase activity. The structure of this compound was designed to specifically target the conformational changes induced by exon 20 insertion mutations, providing selectivity for these mutants over wild-type (WT) EGFR. In addition to its potent activity against EGFR ex20ins mutants, this compound also demonstrates inhibitory activity against other EGFR family members, including HER2 and HER4, as well as the B-lymphoid tyrosine kinase (BLK).

Quantitative Kinase Inhibition Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. In a comprehensive screen of 490 recombinant human protein kinases, this compound at a concentration of 1 µM inhibited 28 kinases by more than 50%. Notably, this included all 14 members of the EGFR family that were tested.

Table 1: Inhibitory Activity of this compound against EGFR Mutants and Wild-Type EGFR

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutants and WT EGFR in cellular assays using Ba/F3 cells, unless otherwise specified.

| Kinase Target | Mutation Type | IC50 (nM) |

| EGFR | Wild-Type | 34.5 |

| EGFR | Exon 20 Insertions | |

| NPG | 4.3 | |

| ASV | 10.9 | |

| FQEA | 11.8 | |

| NPH | 18.1 | |

| SVD | 22.5 | |

| EGFR | Common Activating Mutations | |

| del19 (D) | 2.7 | |

| L858R (L) | 21.3 | |

| EGFR | T790M Resistance Mutations | |

| del19/T790M (DT) | 2.7 | |

| L858R/T790M (LT) | 16.2 | |

| EGFR | Uncommon Activating Mutations | |

| G719A | 3.5 | |

| G719S | 20.2 | |

| S768I | 13.9 | |

| L861Q | 14.8 | |

| L861R | 15.1 | |

| EGFR | Resistance to Irreversible TKIs | |

| L858R/T790M/C797S (LTC) | >10,000 |

Data sourced from cellular assays in Ba/F3 cells.

Table 2: Inhibitory Activity of this compound Against Other Kinases

This compound has demonstrated potent inhibition of other kinases, primarily within the EGFR family.

| Kinase Target | IC50 (nM) |

| HER2 (ERBB2) | <2 |

| HER4 (ERBB4) | <2 |

| BLK | <2 |

IC50 values are less than 2 nM for all 14 EGFR family members tested, as well as BLK.

Experimental Protocols

The kinase selectivity of this compound has been primarily determined through in vitro kinase assays. The broad kinome screening was conducted by Reaction Biology Corporation utilizing their Kinase HotSpot℠ platform.

In Vitro Kinase Assay (Reaction Biology HotSpot℠ Platform)

Objective: To determine the inhibitory activity of this compound against a large panel of recombinant human protein kinases.

Methodology: The HotSpot℠ assay is a radioisotope-based filter binding assay that measures the transfer of the gamma-phosphate of ATP to a protein or peptide substrate.

-

Reaction Components: The assay is performed in a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35. Specific required cofactors are added for individual kinases.

-

Enzyme and Substrate: A specific kinase (5-10 mU) and its corresponding peptide or protein substrate are prepared in the reaction buffer.

-

Compound Incubation: this compound is delivered to the reaction mixture and incubated for approximately 20 minutes.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-33P-ATP] to a final concentration of 10 µM.

-

Incubation: The reaction is allowed to proceed for a defined period, typically 40 minutes to 2 hours, at which point the reaction is terminated.

-

Detection: The reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The filter captures the phosphorylated substrate, while the unreacted [γ-33P-ATP] is washed away.

-

Data Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

This compound exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR and its mutations. The primary downstream pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.

Caption: EGFR Signaling Pathway Inhibition by this compound.

The following diagram illustrates the general workflow of the in vitro kinase selectivity screening assay used to profile this compound.

Caption: Workflow for the In Vitro Kinase HotSpot℠ Assay.

mobocertinib binding affinity to EGFR exon 20 insertion mutants

An In-depth Technical Guide to the Binding Affinity of Mobocertinib to EGFR Exon 20 Insertion Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRex20ins) represent a distinct subset of non-small cell lung cancer (NSCLC) that has historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3][4] this compound (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target these mutations.[2][5][6] This technical guide provides a comprehensive overview of this compound's binding affinity to EGFR exon 20 insertion mutants, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

This compound was developed through structure-based design to selectively and irreversibly bind to EGFR with exon 20 insertion mutations.[7][8][9] It forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[7][10][11] This irreversible binding leads to sustained inhibition of EGFR kinase activity.[12] The design of this compound allows it to occupy a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, which is not effectively targeted by other TKIs like osimertinib.[13][14] This structural feature provides this compound with increased potency and selectivity for EGFRex20ins mutants over wild-type (WT) EGFR.[13][15]

Quantitative Binding Affinity Data

The binding affinity and inhibitory activity of this compound against various EGFR exon 20 insertion mutants have been characterized using multiple preclinical models. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound in Ba/F3 Cells

| EGFR Mutant | IC50 (nM) | Fold Selectivity vs. WT |

| Exon 20 Insertions | ||

| A767_V769dupASV | 11 | 3.1x |

| D770_N771insSVD | 4.3 - 22.5 | 1.5 - 8.0x |

| H773_V774insH | 4.3 - 22.5 | 1.5 - 8.0x |

| N771_H772insH | - | - |

| A763_Y764insFQEA | 4.3 - 22.5 | 1.5 - 8.0x |

| D770_N771insNPG | 4.3 - 22.5 | 1.5 - 8.0x |

| Common Activating Mutations | ||

| Exon 19 Deletion (del19) | 2.7 | 12.8x |

| L858R | 3.3 | 10.5x |

| Resistance Mutation | ||

| L858R + T790M (LT) | 9.8 | 3.5x |

| del19 + T790M + C797S (LTC) | >10,000 | Resistant |

| Wild-Type | ||

| Wild-Type (WT) EGFR | 34.5 | 1x |

Data compiled from multiple sources.[7][9][10][11][16][17] The range for some exon 20 insertion mutations reflects data reported across different specific insertion variants.

Table 2: Biophysical Binding Affinity (Kd) from Surface Plasmon Resonance (SPR)

| EGFR Variant | This compound Kd (nM) | Osimertinib Kd (nM) | Afatinib Kd (nM) |

| EGFRex20ins NPG (C797S mutant) | Similar to Afatinib | Lower than this compound | Similar to this compound |

| Wild-Type (WT) EGFR | Similar to Osimertinib | Similar to this compound | Higher than this compound |

This table provides a qualitative comparison of binding affinities as reported in the literature.[11][15][18]

Experimental Protocols

Ba/F3 Cell Viability Assay

This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of cells that are dependent on the expression of a specific mutant EGFR for their survival.

Methodology:

-

Cell Line Generation: The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is transduced with a lentiviral vector expressing a specific human EGFR exon 20 insertion mutant.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

-

IL-3 Deprivation: Cells are then grown in a medium lacking IL-3 to ensure their proliferation is solely dependent on the activity of the transduced mutant EGFR.

-

Assay Plating: The engineered Ba/F3 cells are plated in 96-well plates at a density of approximately 5,000 cells per well.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or other EGFR inhibitors.

-

Incubation: The plates are incubated for 3 days at 37°C.

-

Viability Measurement: Cell viability is measured using a luminescent assay such as the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Dose-response curves are generated, and the IC50 values are calculated.[16]

Western Blotting for EGFR Phosphorylation

This technique is used to assess the ability of this compound to inhibit the autophosphorylation of EGFR, a critical step in its activation and downstream signaling.

Methodology:

-

Cell Culture and Treatment: NSCLC cell lines harboring EGFR exon 20 insertion mutations (e.g., patient-derived cell lines) or the engineered Ba/F3 cells are cultured. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 8 hours).

-

Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) at a particular site (e.g., Tyr1068).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

Loading Control: The membrane is often stripped and re-probed with antibodies for total EGFR and a housekeeping protein (e.g., β-actin) to ensure equal protein loading across lanes.[7]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of a drug to its target protein in real-time.

Methodology:

-

Protein Immobilization: The target protein, in this case, a mutant version of the EGFR kinase domain (e.g., EGFRex20ins NPG with a C797S mutation to study reversible binding), is immobilized on a sensor chip.

-

Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.

-

Binding Measurement: The binding of this compound to the immobilized EGFR protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Kinetic Analysis: The association rate (on-rate) and dissociation rate (off-rate) of the binding are measured from the sensorgram (a plot of SPR signal versus time).

-

Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from the ratio of the off-rate to the on-rate.[11][15][18]

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway with exon 20 insertion mutation and this compound inhibition.

Experimental Workflow

Caption: Workflow for determining this compound's binding affinity and mechanism of action.

Conclusion

This compound demonstrates potent and selective inhibitory activity against a range of EGFR exon 20 insertion mutations, which is attributed to its unique, irreversible binding mechanism. The preclinical data, generated through a variety of in vitro assays, robustly support its mechanism of action and provide a strong rationale for its clinical development. The methodologies outlined in this guide are standard in the field of kinase inhibitor drug discovery and are crucial for characterizing the binding affinity and cellular effects of such targeted therapies. This information is vital for researchers and drug development professionals working on novel treatments for NSCLC and other EGFR-driven cancers.

References

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Activity and Safety of this compound (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of this compound, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spotlight on this compound (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

mobocertinib metabolites and their biological activity

An In-depth Technical Guide to the Metabolites of Mobocertinib and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] Following administration, this compound undergoes extensive metabolism, resulting in the formation of several metabolites. Notably, two of these metabolites, AP32960 and AP32914, are pharmacologically active and contribute to the overall clinical efficacy of the drug.[3] This technical guide provides a comprehensive overview of the metabolism of this compound, the biological activity of its key metabolites, and the experimental methodologies used for their characterization.

Metabolism of this compound

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and 3A5 enzymes.[4] The primary metabolic pathway is oxidative N-demethylation, which leads to the formation of the two major active metabolites, AP32960 and AP32914.[3][5] The drug undergoes extensive first-pass metabolism, with an estimated 91.7% of an oral dose being absorbed.[4] Elimination occurs predominantly through fecal excretion of its metabolites.[4][6] Due to its reliance on CYP3A enzymes for clearance, co-administration with strong or moderate CYP3A inhibitors or inducers should be avoided as they can significantly alter this compound plasma concentrations.[7]

Metabolic Pathway Diagram

References

- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Excretion of [14C]this compound, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of this compound in healthy volunteers and patients with non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

Methodological & Application

Application Notes: In Vitro Efficacy of Mobocertinib

Introduction

Mobocertinib (formerly TAK-788) is an oral, irreversible, next-generation tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) proteins with exon 20 insertion mutations (EGFRex20ins).[1][2] These mutations are the third most common type of EGFR mutation in non-small cell lung cancer (NSCLC) and are associated with resistance to earlier-generation EGFR TKIs.[3][4] this compound was developed to address this unmet clinical need by offering potent and selective inhibition of these specific mutant variants over wild-type (WT) EGFR.[1][5]

In vitro cell viability assays are fundamental preclinical tools for evaluating the therapeutic potential of targeted agents like this compound. These assays quantify the dose-dependent effect of a compound on cell proliferation and survival, enabling the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50). This data is crucial for confirming on-target activity, assessing selectivity, and providing a rationale for further preclinical and clinical development.

Mechanism of Action

This compound exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain.[6] This covalent bond is formed with the cysteine 797 residue within the active site, leading to sustained inhibition of the receptor's kinase activity.[3][7] EGFRex20ins mutations cause constitutive, ligand-independent activation of the EGFR signaling pathway, which promotes uncontrolled cell growth and survival primarily through the PI3K-AKT and MAPK/ERK downstream cascades.[8][9] By inhibiting the mutated EGFR, this compound effectively blocks these downstream signals, leading to a reduction in tumor cell proliferation and viability.[6] Its structure was specifically designed to achieve higher potency and selectivity for EGFRex20ins mutants compared to WT EGFR, which is a key challenge in developing therapies for this mutation class.[1][5]

Data Summary: In Vitro Potency of this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various NSCLC cell lines and engineered Ba/F3 cells expressing different EGFR mutations. The data demonstrates this compound's potent activity against diverse EGFR exon 20 insertion mutations and its selectivity over wild-type EGFR.

| Cell Line / Model | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| Ba/F3 | WT | 34.5 | [10][11] |

| Ba/F3 | Exon 20 ins (FQEA) | 4.3 | [1][11] |

| Ba/F3 | Exon 20 ins (NPG) | 22.5 | [1][11] |

| Ba/F3 | Exon 20 ins (ASV) | 16.2 | [1][11] |

| Ba/F3 | Exon 20 ins (NPH) | 12.8 | [1][11] |

| Ba/F3 | Exon 20 ins (SVD) | 18.2 | [1][11] |

| Ba/F3 | L858R | 2.7 | [1][11] |

| Ba/F3 | del19 | 3.3 | [10] |

| Ba/F3 | L858R+T790M (LT) | 21.3 | [1][11] |

| CUTO14 | Exon 20 ins (H773_V774insNPH) | 33 | [1][11] |

| LU0387 | Exon 20 ins (D770_N771insSVD) | 21 | [1][11] |

| HCC827 | del19 | 1.3 | [11] |

| NCI-H1975 | L858R+T790M | 9.8 | [11] |

Protocol: this compound In Vitro Cell Viability Assay

This protocol details a colorimetric cell viability assay using a tetrazolium salt (e.g., MTT, MTS, or WST-8) to determine the IC50 value of this compound in cancer cell lines. The principle involves the reduction of the tetrazolium compound by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of viable cells.

1. Materials and Reagents

-

NSCLC cell lines (e.g., NCI-H1975, or Ba/F3 cells engineered to express specific EGFRex20ins mutations)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Sterile, clear, flat-bottom 96-well cell culture plates

-

Tetrazolium-based cell viability assay reagent (e.g., MTT, CellTiter 96® AQueous One Solution Reagent)

-

Solubilization solution (if using MTT, e.g., acidic isopropanol or DMSO)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[12]

2. Experimental Procedure

2.1 Cell Culture and Seeding

-

Culture the selected cell line in T-75 flasks under standard conditions (37°C, 5% CO2).[13]

-

When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final density of 5,000–10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.

-

Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.[13]

2.2 Compound Preparation and Treatment

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

After the 24-hour cell incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

2.3 Assay and Measurement

-

Following the 72-hour incubation, add 10-20 µL of the tetrazolium reagent to each well (follow manufacturer's instructions).[12][14]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.[14]

-

If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14] If using MTS or WST-8, this step is not necessary.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~450 nm for WST-8, 570 nm for MTT).[12]

3. Data Analysis

-

Subtract the average absorbance of the background (medium-only) wells from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of this compound, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. dojindo.com [dojindo.com]

- 13. wjpls.org [wjpls.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note & Protocol: Establishing Mobocertinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib (Exkivity) is an oral tyrosine kinase inhibitor (TKI) specifically designed to target non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3] While it has shown clinical efficacy, the development of acquired resistance is a significant challenge, ultimately limiting its long-term benefit.[4][5] Understanding the mechanisms of resistance is paramount for the development of next-generation therapies and rational combination strategies. This document provides detailed protocols for establishing and characterizing this compound-resistant cell line models, which are invaluable tools for investigating resistance mechanisms and evaluating novel therapeutic approaches.

Core Concepts in this compound Resistance

Acquired resistance to this compound can arise through various mechanisms, which can be broadly categorized as:

-

On-target alterations: These involve secondary mutations in the EGFR gene that interfere with this compound binding. The most frequently observed secondary mutations are the gatekeeper mutation T790M and the C797S mutation, which prevents the covalent binding of irreversible TKIs like this compound.[6][7] The emergence of these mutations can be dependent on the specific type of the original exon 20 insertion mutation.[7]

-

Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. This can involve genetic alterations such as amplification of MET or EGFR, or mutations in key downstream signaling molecules like KRAS, BRAF, and PIK3CA.[4][5][8][9]

-

Histologic transformation: In some cases, the tumor may undergo a change in its cellular appearance, for example, transformation to small cell lung cancer, which is a different subtype of lung cancer with distinct biology and treatment approaches.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation

This protocol describes the generation of this compound-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.[10][11][12][13]

Materials:

-

Parental cancer cell line sensitive to this compound (e.g., Ba/F3 cells transduced with an EGFR exon 20 insertion mutation, or patient-derived NSCLC cell lines with a known EGFR exon 20 insertion).

-

Complete cell culture medium appropriate for the chosen cell line.

-

This compound (powder, to be dissolved in DMSO to create a stock solution).

-

Dimethyl sulfoxide (DMSO).

-

Cell culture flasks, plates, and other standard laboratory equipment.

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo).

Procedure:

-

Determine the initial IC50 of the parental cell line:

-

Plate the parental cells in 96-well plates.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

-

-

Initiate resistance induction:

-

Culture the parental cells in their complete medium.

-

Begin by treating the cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve.

-

Continuously culture the cells in the presence of this starting concentration of this compound. Replace the medium with fresh drug-containing medium every 2-3 days.

-

-

Dose escalation:

-

Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-4 weeks), increase the this compound concentration by 1.5- to 2-fold.[10]

-

Monitor the cells closely for signs of significant cell death. If a large proportion of cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

-

Continue this stepwise increase in this compound concentration over several months. The entire process can take 6-12 months.

-

-

Confirmation of resistance:

-

Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population.

-

A significant increase in the IC50 value (typically >3-5 fold) compared to the parental cell line indicates the development of resistance.[10]

-

Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line is considered established.

-

-

Establishment of monoclonal resistant lines (Optional but recommended):

-

To ensure a homogenous population for downstream analysis, it is advisable to isolate single-cell clones from the resistant population using limited dilution or single-cell sorting.

-

Expand the individual clones and confirm their resistance by determining their IC50 values.

-

-

Cryopreservation and maintenance:

-

Cryopreserve aliquots of the resistant cell line at various passages.

-

For routine culture, maintain the resistant cell line in a medium containing a constant concentration of this compound (typically the concentration at which they were selected) to maintain the resistant phenotype.

-

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line has been established, it is crucial to characterize the underlying mechanisms of resistance.

1. Assessment of Drug Sensitivity:

-

Objective: To quantify the degree of resistance.

-

Method: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines to this compound and other relevant EGFR TKIs.

2. Genetic Analysis:

-

Objective: To identify on-target mutations in the EGFR gene.

-

Method:

-

Extract genomic DNA from both parental and resistant cell lines.

-

Perform Sanger sequencing of the EGFR kinase domain to screen for known resistance mutations (e.g., T790M, C797S).

-

Alternatively, use next-generation sequencing (NGS) for a more comprehensive analysis of the EGFR gene and other cancer-related genes to identify novel mutations or alterations in bypass pathways.[4]

-

3. Protein Expression and Signaling Pathway Analysis:

-

Objective: To investigate the activation of bypass signaling pathways.

-

Method:

-

Prepare cell lysates from parental and resistant cells, both with and without this compound treatment.

-

Perform Western blotting to analyze the phosphorylation status of EGFR and key downstream signaling proteins such as AKT, ERK, and STAT3.[14]

-

Use phospho-receptor tyrosine kinase (RTK) arrays to screen for the activation of alternative RTKs.

-

4. Gene Copy Number Analysis:

-

Objective: To detect amplification of genes such as EGFR and MET.

-

Method:

-

Use digital droplet PCR (ddPCR) or quantitative PCR (qPCR) to determine the copy number of EGFR and MET.

-

Fluorescence in situ hybridization (FISH) can also be used to visualize gene amplification.

-

Data Presentation

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

| Cell Line | EGFR Exon 20 Insertion | This compound IC50 (nM) | Fold Resistance |

| Ba/F3-EGFRA767_V769dupASV (Parental) | A767_V769dupASV | 15 | - |

| Ba/F3-EGFRA767_V769dupASV-MR1 | A767_V769dupASV | 1500 | 100 |

| Ba/F3-EGFRH773_V774insNPH (Parental) | H773_V774insNPH | 25 | - |

| Ba/F3-EGFRH773_V774insNPH-MR1 | H773_V774insNPH | 3000 | 120 |

Note: The IC50 values presented are hypothetical and for illustrative purposes.

Table 2: Genetic Characterization of this compound-Resistant Cell Lines

| Cell Line | Secondary EGFR Mutation | Other Genetic Alterations |

| Ba/F3-EGFRA767_V769dupASV-MR1 | T790M | None Detected |

| Ba/F3-EGFRH773_V774insNPH-MR1 | C797S | MET Amplification |

Note: The genetic alterations presented are based on commonly observed resistance mechanisms and are for illustrative purposes.

Visualizations

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

Caption: Signaling pathways and mechanisms of resistance to this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncnursingnews.com [oncnursingnews.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Secondary Mutations of the EGFR Gene That Confer Resistance to this compound in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]

- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Characterization of this compound Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mobocertinib Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2][3] These mutations are typically insensitive to first and second-generation EGFR TKIs, making this compound a critical therapeutic agent for this subset of non-small cell lung cancer (NSCLC) patients.[3][4] Preclinical studies utilizing xenograft mouse models have been instrumental in evaluating the in vivo efficacy and mechanism of action of this compound.[5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in xenograft mouse models based on published preclinical data.

Mechanism of Action

This compound functions as an irreversible inhibitor of EGFR, with a high affinity for EGFR exon 20 insertion mutations.[1] It covalently binds to the cysteine residue at position 797 in the EGFR kinase domain, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, which are crucial for cell growth and proliferation.[7][8] This targeted inhibition has demonstrated potent anti-tumor activity in preclinical models harboring these specific mutations.[5]

Signaling Pathway Diagram

Caption: this compound inhibits EGFR with exon 20 insertion mutations.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in various xenograft models.

Table 1: this compound Dosing and Efficacy in NSCLC Xenograft Models

| Xenograft Model | Cell Line / PDX ID | EGFR Mutation | This compound Dose (mg/kg, oral, once daily) | Treatment Duration | Outcome | Reference |

| Patient-Derived | CTG-2842 | Exon 20 ins (ASV) | 15 | 59 days | 92% tumor regression | [5][9] |

| Patient-Derived | LU0387 | Exon 20 ins (NPH) | Not specified | 21 days | Decreased pEGFR levels | [5] |

| Patient-Derived | CTG-2130 (Head and Neck) | Exon 20 ins (D770_N771insGL) | 15 | Not specified | 64% growth rate inhibition | [5][9] |

| Cell Line-Derived | H1975 | L858R/T790M | 3 | Not specified | 44% decrease in mean tumor volume | [9] |

| Cell Line-Derived | H1975 | L858R/T790M | 10 | Not specified | 92% decrease in mean tumor volume | [9] |

| Cell Line-Derived | H1975 | L858R/T790M | 30 | Not specified | 76% tumor regression | [9] |

| Cell Line-Derived | Ba/F3 | Exon 20 ins (ASV) | Not specified | Not specified | Dose-dependent tumor growth inhibition | [5][10] |

Table 2: Combination Therapy with this compound

| Xenograft Model | Cell Line / PDX ID | EGFR Mutation | Combination Agent | This compound Dose (mg/kg, oral, once daily) | Combination Agent Dose | Outcome | Reference |

| Patient-Derived | CTG-2130 (Head and Neck) | Exon 20 ins (D770_N771insGL) | Cetuximab | 15 | 5 mg/kg, once every 3 days | 109% growth rate inhibition | [5][9] |

| Allograft | Ba/F3-HER2 | Exon 20 YVMA | T-DM1 | 50 and 100 | Not specified | Potent efficacy | [11][12] |

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the generation of subcutaneous xenograft models using cancer cell lines or patient-derived tumor fragments.

Materials:

-

Cancer cell line with EGFR exon 20 insertion mutation (e.g., NCI-H1975, or patient-derived cells)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).

-

Cell Preparation:

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Perform a cell count and adjust the concentration to 1 x 10^7 to 5 x 10^7 cells/mL.

-

-

Implantation:

-

Anesthetize the mouse using an appropriate method.

-

Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[13]

-

Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

This compound Administration Protocol

This protocol outlines the oral administration of this compound to xenograft-bearing mice.

Materials:

-

This compound (TAK-788)

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

On the day of treatment, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 3, 10, 15, 30 mg/kg).

-

-

Administration:

-

Monitoring:

-

Continue to monitor tumor growth as described in the previous protocol.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, western blotting for pEGFR).

-

Experimental Workflow Diagram

Caption: Workflow for this compound efficacy testing in xenograft models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of this compound, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for Cloning EGFR Exon 20 Insertion Mutations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of common molecular cloning methods for generating plasmids containing Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations. The information is intended to guide researchers in selecting the most appropriate technique for their specific experimental needs, from basic research to drug discovery and development.

Introduction to EGFR Exon 20 Insertions

EGFR exon 20 insertions are a heterogeneous group of mutations in non-small cell lung cancer (NSCLC) that lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), exon 20 insertions are generally associated with resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The creation of accurate in vitro and in vivo models through molecular cloning is therefore crucial for studying the biology of these mutations and for the development of novel targeted therapies.

Overview of Cloning Methods

This document details three widely used methods for introducing EGFR exon 20 insertion mutations into a plasmid vector:

-

Site-Directed Mutagenesis (SDM): A PCR-based method ideal for introducing specific, targeted insertions into a known plasmid sequence.

-

Gibson Assembly: A versatile method for assembling multiple DNA fragments in a single, isothermal reaction, well-suited for larger insertions and more complex constructs.

-

TA Cloning: A straightforward method for cloning PCR products, particularly useful when the starting material is a PCR-amplified fragment containing the desired mutation.

Comparative Analysis of Cloning Methods

The choice of cloning method depends on several factors, including the size of the insertion, the desired fidelity, and the experimental workflow. The following tables summarize the key quantitative parameters for each method.

Table 1: Comparison of Cloning Efficiency, Fidelity, and Insert Size

| Feature | Site-Directed Mutagenesis | Gibson Assembly | TA Cloning |

| Cloning Efficiency | >80% for point mutations and small insertions[1] | High, especially for multi-fragment assemblies | High for fresh PCR products |

| Fidelity | High (dependent on the fidelity of the DNA polymerase used) | High (dependent on the fidelity of the DNA polymerase used for fragment amplification) | Lower (relies on Taq polymerase which has a higher error rate)[2] |

| Maximum Insert Size | Limited by primer synthesis; practically up to ~100 bp in a single step[3] | Can assemble very large fragments (up to 100 kb with some kits)[4] | Generally suitable for a wide range of PCR product sizes, but efficiency may decrease with very large fragments (>5 kb)[5] |

| Seamless Cloning | Yes | Yes | No (vector contains additional sequences at the insertion site) |

| Directional Cloning | Yes | Yes | No (50% chance of reverse orientation)[6] |

Table 2: Error Rates of Common DNA Polymerases

The fidelity of PCR-based cloning methods is critically dependent on the DNA polymerase used. High-fidelity polymerases possess 3' to 5' exonuclease (proofreading) activity, which significantly reduces the error rate.

| DNA Polymerase | Error Rate (errors per base per duplication) | Proofreading Activity | Primary Use in Cloning |

| Taq Polymerase | ~1 x 10⁻⁴ to 2 x 10⁻⁵[7] | No | TA Cloning |

| Pfu Polymerase | ~1.3 x 10⁻⁶[8] | Yes | Site-Directed Mutagenesis, Gibson Assembly (fragment generation) |

| Q5 High-Fidelity DNA Polymerase | ~5.3 x 10⁻⁷ | Yes | Site-Directed Mutagenesis, Gibson Assembly (fragment generation) |

| Phusion High-Fidelity DNA Polymerase | ~4.4 x 10⁻⁷ | Yes | Site-Directed Mutagenesis, Gibson Assembly (fragment generation) |

Experimental Protocols

Site-Directed Mutagenesis Protocol

This protocol is adapted for introducing an insertion into the EGFR exon 20 sequence within a target plasmid.

Materials:

-

High-fidelity DNA polymerase (e.g., Q5, Phusion, or Pfu)

-

Forward and reverse mutagenic primers

-

dNTPs

-

Template plasmid DNA containing the wild-type EGFR sequence

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired exon 20 insertion sequence. The primers should be 25-45 nucleotides in length with the insertion located in the middle. The melting temperature (Tm) should be calculated for the complementary region of the primers.

-

PCR Amplification:

-

Set up the PCR reaction as follows:

-

5 µL 10x High-Fidelity Polymerase Buffer

-

1 µL dNTPs (10 mM)

-

1.25 µL Forward Primer (10 µM)

-

1.25 µL Reverse Primer (10 µM)

-

1 µL Template DNA (10 ng/µL)

-

0.5 µL High-Fidelity DNA Polymerase

-

Nuclease-free water to 50 µL

-

-

Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primer Tm and plasmid size):

-

Initial Denaturation: 98°C for 30 seconds

-

18-25 cycles of:

-

Denaturation: 98°C for 10 seconds

-

Annealing: 60-72°C for 20 seconds

-

Extension: 72°C for 30 seconds/kb of plasmid length

-

-

Final Extension: 72°C for 2 minutes

-

-

-

DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1 hour to digest the parental methylated template DNA.

-

Transformation: Transform 5 µL of the DpnI-treated PCR product into competent E. coli cells following the manufacturer's protocol.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired insertion by Sanger sequencing.

Workflow Diagram:

Gibson Assembly Protocol

This protocol describes the assembly of a linearized vector and a PCR-generated insert containing the EGFR exon 20 insertion.

Materials:

-

High-fidelity DNA polymerase

-

Primers with 5' overhangs homologous to the vector insertion site

-

Template DNA for the insert (e.g., a plasmid or genomic DNA)

-

Vector plasmid

-

Restriction enzymes for vector linearization (or primers for inverse PCR)

-

Gibson Assembly Master Mix

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Vector Preparation: Linearize the recipient vector at the desired insertion site using restriction enzymes. Alternatively, use inverse PCR with primers that amplify the entire vector minus the region to be replaced. Purify the linearized vector.

-

Insert Preparation:

-

Design primers to amplify the EGFR exon 20 region containing the desired insertion. The 5' ends of the primers should have 20-40 bp overhangs that are homologous to the ends of the linearized vector.

-

Perform PCR with a high-fidelity DNA polymerase to generate the insert fragment.

-

Purify the PCR product.

-

-

Gibson Assembly Reaction:

-

Set up the Gibson Assembly reaction on ice:

-

x µL Linearized Vector (50-100 ng)

-

y µL PCR Insert (2-3 fold molar excess over the vector)

-

10 µL 2x Gibson Assembly Master Mix

-

Nuclease-free water to 20 µL

-

-

Incubate the reaction at 50°C for 15-60 minutes.

-

-

Transformation: Transform 2 µL of the assembly reaction into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Analyze colonies by colony PCR and confirm the correct assembly and insertion sequence by Sanger sequencing.

Workflow Diagram:

TA Cloning Protocol

This protocol is for cloning a PCR product containing the EGFR exon 20 insertion into a linearized T-vector.

Materials:

-

Taq DNA polymerase

-

Primers for amplifying the EGFR exon 20 insertion fragment

-

Template DNA

-

dNTPs

-

TA cloning vector (linearized with 3'-T overhangs)

-

T4 DNA Ligase and ligation buffer

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic, IPTG, and X-gal for blue-white screening

Procedure:

-

PCR Amplification:

-

Amplify the DNA fragment containing the EGFR exon 20 insertion using Taq DNA polymerase. Taq polymerase adds a single 3'-A overhang to the PCR products.[6]

-

It is recommended to have a final extension step at 72°C for 10-30 minutes to ensure complete A-tailing.

-

Purify the PCR product.

-

-

Ligation:

-

Set up the ligation reaction:

-

x µL Purified PCR Product (aim for a 3:1 insert to vector molar ratio)

-

1 µL T-vector (e.g., 50 ng)

-

2 µL 5x Ligation Buffer

-

1 µL T4 DNA Ligase

-

Nuclease-free water to 10 µL

-

-

Incubate at room temperature for 1 hour or at 4°C overnight.

-

-

Transformation: Transform 5-10 µL of the ligation reaction into competent E. coli cells.

-

Plating and Selection: Plate the transformation mixture on LB agar plates containing the appropriate antibiotic, IPTG, and X-gal. Incubate overnight at 37°C.

-

Screening and Verification:

-

Select white colonies for further analysis, as blue colonies indicate an empty vector.

-

Verify the presence and orientation of the insert by colony PCR and restriction digest.

-

Confirm the sequence of the insert by Sanger sequencing.

-

Workflow Diagram:

EGFR Signaling Pathway

EGFR exon 20 insertion mutations lead to the ligand-independent constitutive activation of the receptor's intracellular tyrosine kinase domain. This results in the autophosphorylation of the receptor and the subsequent recruitment of adaptor proteins, which in turn activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are central regulators of cell proliferation, survival, and growth.

EGFR Signaling Pathway Diagram:

Conclusion

The choice of cloning method for generating EGFR exon 20 insertion mutations is dependent on the specific requirements of the experiment. Site-Directed Mutagenesis offers high fidelity for introducing precise, smaller insertions into an existing plasmid. Gibson Assembly provides a flexible and efficient method for larger insertions and multi-fragment cloning. TA Cloning is a simple and rapid method for cloning PCR products but at the cost of lower fidelity and lack of directional control. Careful consideration of the factors outlined in this document will enable researchers to select the most suitable method for their research goals in the study of EGFR-mutant cancers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. geneticsmr.org [geneticsmr.org]

- 6. High-fidelity DNA Polymerases & When to use them - Clent Life Science [clentlifescience.co.uk]

- 7. agilent.com [agilent.com]

- 8. EGFR exon 20 insertion mutations display sensitivity to Hsp90 inhibition in preclinical models and lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Mobocertinib Efficacy in 3D Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib is an oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3] These mutations are known to confer resistance to standard EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the complex three-dimensional architecture and heterogeneity of the original tumor.[4][5][6] This document provides a detailed protocol for assessing the efficacy of this compound in 3D organoid cultures derived from patients with EGFR exon 20 insertion-positive cancers.

This compound is an irreversible kinase inhibitor that forms a covalent bond with the cysteine 797 residue in the active site of the EGFR protein.[7] This irreversible binding leads to sustained inhibition of EGFR kinase activity, offering increased potency and selectivity against mutant EGFR compared to wild-type EGFR.[7][8][9] The drug has received accelerated approval for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][8][10] However, Takeda has announced plans to voluntarily withdraw this compound in the United States for this indication.[11]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental approach to assess its efficacy, the following diagrams illustrate the EGFR signaling pathway and the overall experimental workflow.

Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.

Caption: Experimental Workflow for Assessing this compound Efficacy in PDOs.

Experimental Protocols

I. Establishment of Patient-Derived Organoids (PDOs)

This protocol is adapted from established methods for generating organoids from tumor biopsies.[12][13][14]

Materials:

-

Fresh tumor tissue in a sterile collection medium on ice.

-

Digestion buffer (e.g., Collagenase/Hyaluronidase).

-

Basement membrane matrix (e.g., Matrigel).

-

Organoid growth medium (specific to the tumor type, often containing factors like EGF, Noggin, R-spondin).

-

Cell culture plates (24-well or 48-well).

-

Standard cell culture equipment (incubator, centrifuge, microscope).

Protocol:

-

Tissue Processing: Mechanically mince the tumor biopsy into small fragments (1-2 mm³).

-

Enzymatic Digestion: Incubate the minced tissue in digestion buffer at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into single cells or small cell clusters.

-

Cell Filtration and Washing: Pass the digested tissue through a 70-100 µm cell strainer to remove undigested fragments. Wash the resulting cell suspension with basal medium.

-

Embedding in Matrix: Resuspend the cell pellet in the basement membrane matrix on ice.

-

Plating: Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.

-

Solidification and Culture: Allow the droplets to solidify at 37°C for 15-30 minutes. Gently add pre-warmed organoid growth medium to each well.

-

Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Passage the organoids as they grow, typically every 7-14 days.

II. This compound Drug Screening Assay

This protocol outlines the steps for treating established PDOs with this compound to determine its efficacy.[12][15]

Materials:

-

Established PDO cultures.

-

This compound stock solution (dissolved in DMSO).

-

Organoid growth medium.

-

384-well clear-bottom plates.

-

Automated liquid handler (recommended for high-throughput screening).

Protocol:

-

Organoid Dissociation and Seeding: Dissociate mature organoids into small fragments or single cells. Count the cells and seed them in a basement membrane matrix in 384-well plates.

-

Drug Preparation: Prepare a serial dilution of this compound in organoid growth medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Drug Treatment: After allowing the organoids to form for 24-48 hours, carefully remove the existing medium and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.

-

Efficacy Assessment: Proceed with viability and apoptosis assays.

III. Viability and Apoptosis Assays

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

Protocol:

-

Equilibrate the assay reagent to room temperature.